2-phenyl-N-(2-phenylethyl)-2H-1,2,3,4-tetrazole-5-carboxamide
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Overview
Description
2-phenyl-N-(2-phenylethyl)-2H-1,2,3,4-tetrazole-5-carboxamide is a heterocyclic compound that contains a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-phenylethyl)-2H-1,2,3,4-tetrazole-5-carboxamide typically involves the reaction of 2-phenylethylamine with phenyl isothiocyanate to form an intermediate, which is then cyclized to produce the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2-phenylethyl)-2H-1,2,3,4-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted tetrazole derivatives.
Scientific Research Applications
2-phenyl-N-(2-phenylethyl)-2H-1,2,3,4-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: The compound can be used in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2-phenylethyl)-2H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-2-propanol: A chemical compound that belongs to the alcohol group and is a derivative of cumene.
N-(2-phenylethyl)acetamide: Another compound with a similar structure but different functional groups.
Uniqueness
2-phenyl-N-(2-phenylethyl)-2H-1,2,3,4-tetrazole-5-carboxamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-phenyl-N-(2-phenylethyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(17-12-11-13-7-3-1-4-8-13)15-18-20-21(19-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWCKUAJEGANNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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